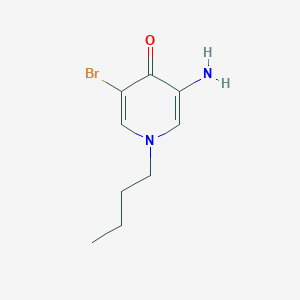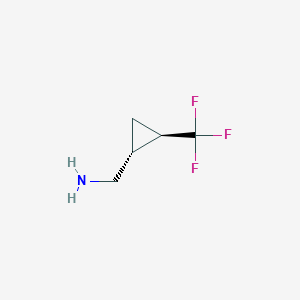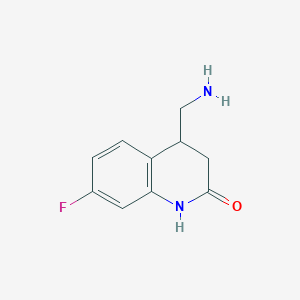
4-(Aminomethyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an aminomethyl group at the 4-position, a fluorine atom at the 7-position, and a tetrahydroquinolin-2-one core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the aminomethyl and fluorine substituents. Key steps may include:
Cyclization: Formation of the tetrahydroquinoline core through cyclization reactions.
Fluorination: Introduction of the fluorine atom at the 7-position using fluorinating agents such as N-fluorobenzenesulfonimide.
Aminomethylation: Introduction of the aminomethyl group at the 4-position using reagents like formaldehyde and ammonia or amines under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and product purity.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives with higher oxidation states.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions at the fluorine or aminomethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline alcohols.
科学的研究の応用
4-(Aminomethyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigation of its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Aminomethyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to active sites, while the fluorine atom can enhance the compound’s stability and bioavailability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but differs in the core structure.
4-Aminocoumarin derivatives: Similar in having an aminomethyl group but with a coumarin core.
4-(Aminomethyl)-7-benzyloxy-2H-chromen-2-ones: Similar in having an aminomethyl group and a heterocyclic core.
Uniqueness
4-(Aminomethyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. The presence of the fluorine atom at the 7-position enhances its stability and potential biological activity compared to similar compounds.
特性
CAS番号 |
1267057-66-8 |
|---|---|
分子式 |
C10H11FN2O |
分子量 |
194.21 g/mol |
IUPAC名 |
4-(aminomethyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11FN2O/c11-7-1-2-8-6(5-12)3-10(14)13-9(8)4-7/h1-2,4,6H,3,5,12H2,(H,13,14) |
InChIキー |
LLTPNUDBVNXULN-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C=C(C=C2)F)NC1=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


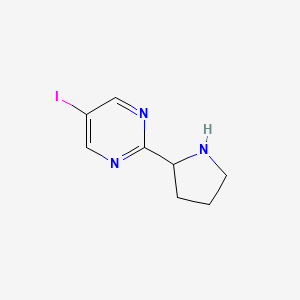



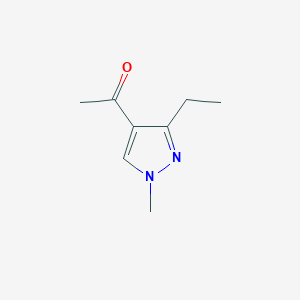
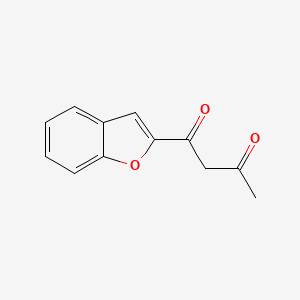
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B13319663.png)
![2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL](/img/structure/B13319671.png)
amine](/img/structure/B13319679.png)
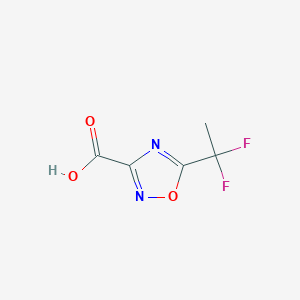
![Bicyclo[2.2.1]heptan-2-ylmethanethiol](/img/structure/B13319694.png)
